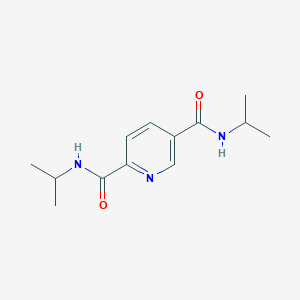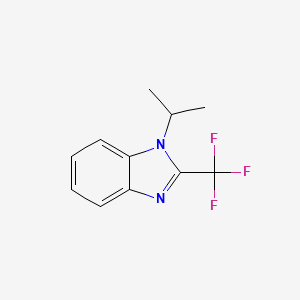![molecular formula C13H17F3N2O4S B5757902 N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)
N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-trifluoromethoxyphenyl)sulfonamide or MTEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by researchers at Merck and has since been extensively studied for its potential therapeutic applications.
作用机制
MTEP selectively binds to and blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking mGluR5, MTEP can modulate the activity of several neurotransmitter systems, including glutamate, dopamine, and GABA, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving cognitive function, and reducing the neurotoxic effects of certain drugs and chemicals. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of MTEP is its selectivity for mGluR5, which allows for more precise targeting of this receptor subtype in experimental studies. However, its potency and efficacy can vary depending on the experimental conditions and the specific model being used. In addition, MTEP can have off-target effects on other receptors and ion channels, which can complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on MTEP and its therapeutic applications. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and its potential therapeutic applications in different disease models.
合成方法
The synthesis of MTEP involves several steps, starting with the reaction of 4-trifluoromethoxyaniline with ethyl chloroformate to yield the corresponding carbamate. This is then reacted with morpholine to form the morpholine carbamate, which is subsequently treated with sulfuryl chloride to give the final product, MTEP.
科学研究应用
MTEP has been used in numerous scientific studies to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of a range of disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O4S/c14-13(15,16)22-11-1-3-12(4-2-11)23(19,20)17-5-6-18-7-9-21-10-8-18/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRNMVGBKEMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)

![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)




![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)